molecular formula C10H14BrNO B13318125 4-(1-Aminobutyl)-2-bromophenol

4-(1-Aminobutyl)-2-bromophenol

Cat. No.: B13318125
M. Wt: 244.13 g/mol
InChI Key: SJOVZHUURRBTCG-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2-bromophenol is an organic compound that features a bromine atom and an aminobutyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)-2-bromophenol typically involves the bromination of 4-(1-Aminobutyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)-2-bromophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Aminobutyl)-2-bromophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)-2-bromophenol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Aminobutyl)-2-bromophenol is unique due to the presence of both the aminobutyl group and the bromine atom, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-(1-aminobutyl)-2-bromophenol

InChI

InChI=1S/C10H14BrNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,9,13H,2-3,12H2,1H3

InChI Key

SJOVZHUURRBTCG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)O)Br)N

Origin of Product

United States

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